3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate
Description
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate is a derivative of the imidazo[1,5-a]pyridine scaffold, characterized by a 2-chlorophenyl substituent at the 3-position and an oxalate counterion. The oxalate salt form enhances its stability and solubility compared to the free base, making it suitable for biological and material science applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2.C2H2O4/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13;3-1(4)2(5)6/h1-9H;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYDWRFQKZUOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The oxalate salt is then formed by reacting the imidazo[1,5-a]pyridine derivative with oxalic acid. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound exhibits significant biological activities primarily due to its structural characteristics. Research indicates that 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate acts as a selective inhibitor of specific kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can interfere with the proliferation of cancer cells.
Cancer Treatment
Studies suggest that this compound can modulate kinase activity, making it a candidate for treating various proliferative disorders, including cancer. Its ability to selectively inhibit certain kinases positions it as a promising therapeutic agent in oncology .
Other Potential Applications
Beyond oncology, the compound's structural properties may allow it to be effective against other diseases characterized by abnormal kinase activity. This includes conditions like inflammatory diseases and metabolic disorders where kinase signaling plays a pivotal role .
Synthesis and Methodology
The synthesis of this compound typically involves several steps designed to optimize yield and minimize by-products. Recent methodologies have focused on efficient synthetic routes that leverage the reactivity of both the imidazo and oxalate functional groups.
Synthetic Routes
Common synthetic strategies include:
- Chloroacetylation : This initial step involves reacting starting materials with chloroacetyl chloride.
- Cyclization : Subsequent reactions lead to the formation of the imidazo[1,5-a]pyridine framework.
- Final Oxalate Formation : The final step often involves converting an intermediate into the oxalate derivative .
Mechanistic Studies and Interaction with Biological Targets
Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential. Various techniques are employed to study these interactions:
- Molecular Docking Studies : These studies help predict how the compound binds to specific kinases.
- In vitro Assays : Biological assays assess the inhibitory effects on target kinases and provide insights into the compound's efficacy .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : The 2-chlorophenyl group in 3b introduces steric and electronic effects distinct from its 4-chloro analog (). The ortho-substitution may hinder rotational freedom, impacting photophysical properties .
- Synthetic Efficiency : CBr₄-mediated cyclization (for 3b and 3a) offers high yields (>85%), outperforming traditional caroxamide cyclization methods .
Physicochemical Properties
Photophysical Features
- The electron-withdrawing Cl group may redshift absorption/emission compared to non-halogenated analogs .
- 3a (Phenyl analog) : Lacks the electron-withdrawing Cl, leading to shorter emission wavelengths and reduced polarity sensitivity .
Solubility and Stability
- Alkyl-functionalized derivatives () demonstrate superior solubility in hydrophobic matrices, critical for spin-coating processes in optoelectronics .
Fluorescent Probes
- Pyridyl Derivatives (e.g., 3-(pyridin-3-yl)): Serve as ligands in Ir(III) complexes for light-emitting devices, leveraging their emissive properties .
Coordination Chemistry
- 3b : The 2-Cl group may sterically hinder metal coordination compared to smaller substituents (e.g., methyl) or electron-rich groups (e.g., methoxy). highlights imidazo[1,5-a]pyridines with fluorophenyl groups as ligands in anticancer Cu/Zn complexes, suggesting 3b could have similar biomedical relevance .
Pharmaceutical Potential
- Anticancer activity is reported for transition metal complexes containing imidazo[1,5-a]pyridine ligands (), though 3b’s oxalate form remains unexplored in this context. The chloro substituent’s role in enhancing bioactivity (via lipophilicity or target binding) warrants further study .
Biological Activity
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fused imidazo[1,5-a]pyridine framework along with an oxalate moiety. Its molecular formula indicates the presence of chlorine, nitrogen, oxygen, carbon, and hydrogen atoms. The unique structural properties contribute to its biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which are crucial in cell signaling pathways. By binding to the active sites of these enzymes, it prevents substrate access and modulates cellular responses.
- Receptor Interaction : It can interact with various receptors, influencing signal transduction pathways that lead to different biological effects such as apoptosis in cancer cells.
Biological Activities and Therapeutic Potential
Research has highlighted several significant biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens, which could be beneficial in treating infections .
- Neuroprotective Effects : Preliminary findings suggest that it may have neuroprotective properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms .
Research Findings and Case Studies
Several studies have investigated the pharmacological properties and mechanisms of action of this compound. Below is a summary of key findings:
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step reactions that optimize yield and minimize by-products. Recent methodologies have focused on enhancing the efficiency of these synthetic routes while exploring structural variants that may exhibit improved biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
